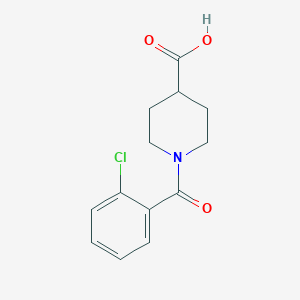

1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-chlorobenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c14-11-4-2-1-3-10(11)12(16)15-7-5-9(6-8-15)13(17)18/h1-4,9H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCERMHZIGNICHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354649 | |

| Record name | 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352673-16-6 | |

| Record name | 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of the synthetic pathway for 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry.[1][2] The core of this synthesis is the acylation of piperidine-4-carboxylic acid (isonipecotic acid) with 2-chlorobenzoyl chloride. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, discuss critical reaction parameters, and outline the analytical methods for product verification. The methodology described herein is designed to be robust, efficient, and scalable, reflecting best practices in modern organic synthesis.

Introduction and Strategic Overview

1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (Molecular Formula: C₁₃H₁₄ClNO₃, Molecular Weight: 267.71 g/mol ) is a bifunctional molecule incorporating a substituted benzoyl amide and a carboxylic acid on a piperidine scaffold.[3][4] This structural arrangement makes it a versatile intermediate for the development of more complex molecules, particularly in the design of novel therapeutic agents.

The most direct and industrially favored pathway for its synthesis is the N-acylation of piperidine-4-carboxylic acid. This reaction falls under the category of nucleophilic acyl substitution. The synthesis is strategically sound due to the high reactivity of the secondary amine on the piperidine ring and the commercial availability of the starting materials. The most common and effective method for this transformation employs conditions analogous to the Schotten-Baumann reaction.[5][6]

Caption: Overall synthetic transformation.

Core Synthesis Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond is achieved through a nucleophilic acyl substitution mechanism.[5][7] This reaction is foundational in organic chemistry and proceeds through a well-understood pathway.[8]

Causality of the Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of piperidine-4-carboxylic acid acts as the nucleophile. It attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The electron-withdrawing nature of the chlorine atom and the oxygen atom on the acyl chloride makes its carbonyl carbon highly susceptible to nucleophilic attack.

-

Formation of Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate. In this state, the carbonyl oxygen bears a negative charge, and the piperidine nitrogen carries a positive charge.

-

Collapse and Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻).

-

Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture abstracts the proton from the nitrogen atom, neutralizing the positive charge and yielding the final amide product. This final step is crucial as it also neutralizes the hydrochloric acid (HCl) byproduct formed from the expelled chloride and the abstracted proton, driving the reaction to completion.[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CAS#:352673-16-6 | 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. chemistry-reaction.com [chemistry-reaction.com]

- 9. byjus.com [byjus.com]

A Senior Application Scientist's Guide to the Physicochemical Characterization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical framework for the comprehensive physicochemical characterization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. As extensive pre-existing data for this specific compound is not publicly available, this guide adopts the perspective of a Senior Application Scientist, outlining the critical experimental protocols and scientific rationale necessary to generate this data. The focus is on building a robust data package to support early-stage drug development, emphasizing the causal links between physicochemical properties and pharmacokinetic outcomes.

Compound Identity and Foundational Properties

The initial step in any characterization is to confirm the identity and basic properties of the molecule. 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid is a small molecule featuring a carboxylic acid group, a tertiary amide, and a chlorinated aromatic ring. These functional groups are predictive of its physicochemical behavior, suggesting it is a weak acid with potential for both hydrophilic and lipophilic interactions.

| Identifier | Value | Source |

| Chemical Name | 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid | - |

| CAS Number | 352673-16-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₄ClNO₃ | [1][2] |

| Molecular Weight | 267.71 g/mol | [1][3] |

| Canonical SMILES | C1CN(C(C1)C(=O)O)C(=O)C2=CC=CC=C2Cl | [2] |

Table 1: Fundamental Identifiers for 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter as it dictates the extent of a molecule's ionization across the physiological pH range.[4] This ionization state directly influences solubility, permeability, and distribution—foundational pillars of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6] For 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, the carboxylic acid moiety is the primary ionizable group. Determining its pKa is essential to predict its behavior in the acidic environment of the stomach versus the more neutral pH of the intestines.[7]

Importance in Drug Development

-

Solubility & Dissolution : The ionized form of a drug is generally more water-soluble.[7] Knowing the pKa allows formulators to predict where the drug will best dissolve in the gastrointestinal (GI) tract.[8]

-

Absorption & Permeability : The non-ionized, or neutral, form of a drug is typically more lipophilic and better able to cross biological membranes.[7] The pKa helps to understand the balance between dissolution and permeation.[5]

-

Formulation Strategy : pKa data guides the selection of appropriate salt forms and the design of formulations (e.g., immediate vs. enteric-coated release) to optimize drug delivery.[7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for pKa determination.[9][10] It involves monitoring pH changes as a titrant of known concentration is added to a solution of the compound.[11]

Methodology:

-

Preparation of Solutions :

-

Prepare a 1 mM solution of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid in water or a suitable co-solvent if solubility is low.

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[12]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[12]

-

-

Instrument Calibration : Calibrate the pH meter and electrode using standard buffers of pH 4, 7, and 10.[12]

-

Titration Procedure :

-

Place 20 mL of the compound solution into a temperature-controlled reaction vessel with a magnetic stirrer.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.[11]

-

Immerse the calibrated pH electrode into the solution.

-

Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[12]

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH.[11]

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.0-12.5.[12]

-

-

Data Analysis :

Expected Data & Visualization

For a molecule with a single carboxylic acid group, a single pKa value is expected, likely in the range of 3.5 to 5.0.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed.[13] Therefore, aqueous solubility is a critical property that directly impacts bioavailability.[][15] Poorly soluble compounds often exhibit low and variable absorption, posing significant challenges for oral drug development.[16][17] Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the gold standard for lead optimization and formulation stages.[18][19]

Importance in Drug Development

-

Bioavailability : Low solubility is a primary cause of poor oral bioavailability, as it limits the concentration of the drug available for absorption across the gut wall.[13][]

-

Dose Determination : Highly potent but poorly soluble drugs may require unacceptably large doses to achieve therapeutic concentrations.[17]

-

Assay Reliability : Poor solubility can lead to artifacts and unreliable data in in vitro biological assays.[18]

Experimental Protocol: Thermodynamic Shake-Flask Solubility

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[18] It involves equilibrating an excess of the solid compound with a buffer over an extended period.

Methodology:

-

Preparation :

-

Accurately weigh approximately 1-2 mg of solid 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid into separate 1.5 mL glass vials.[20]

-

Prepare relevant aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric fluid (SGF, pH ~1.2) to mimic physiological conditions.

-

-

Equilibration :

-

Sample Processing :

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Filter the supernatant using a low-binding solubility filter plate or centrifuge the samples at high speed to pellet the excess solid.[18]

-

-

Quantification :

-

Prepare a calibration curve using stock solutions of the compound of known concentrations (typically dissolved in DMSO and then diluted in the assay buffer).

-

Analyze the clear, filtered supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[21]

-

Calculate the solubility in µg/mL or µM by comparing the sample response to the calibration curve.

-

Expected Data & Visualization

Given the pKa, the solubility of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid is expected to be pH-dependent, with higher solubility at pH values above its pKa (where it is ionized) and lower solubility in acidic conditions.

| Buffer System | pH | Illustrative Solubility (µg/mL) |

| Simulated Gastric Fluid (SGF) | 1.2 | < 10 |

| Acetate Buffer | 4.5 | 50 - 100 |

| Phosphate-Buffered Saline (PBS) | 7.4 | > 200 |

Table 2: Illustrative pH-dependent solubility profile.

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity: Balancing Solubility and Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its distribution into tissues, and its binding to plasma proteins and metabolic enzymes.[][23][24] It is a balancing act: a compound must be lipophilic enough to permeate membranes but hydrophilic enough to be soluble in aqueous environments.[] Lipophilicity is typically measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for the ionizable species at a specific pH.[25] For drug discovery, LogD at pH 7.4 (LogD₇.₄) is the most physiologically relevant parameter.[25]

Importance in Drug Development

-

Absorption : Optimal lipophilicity is required for passive diffusion across the intestinal epithelium.[]

-

Distribution : Highly lipophilic drugs tend to have larger volumes of distribution, accumulating in fatty tissues.[]

-

Metabolism & Clearance : Increased lipophilicity can lead to greater binding to metabolic enzymes (e.g., Cytochrome P450s), often resulting in faster clearance.[]

-

Toxicity & Off-Target Effects : Excessive lipophilicity is often associated with increased promiscuity in binding and higher risks of toxicity.[26]

Experimental Protocol: LogD₇.₄ by Shake-Flask Method

The shake-flask method remains the gold standard for determining lipophilicity, directly measuring the partitioning of a compound between n-octanol (mimicking a lipid bilayer) and an aqueous buffer.[27][28][29]

Methodology:

-

Phase Pre-saturation :

-

Partitioning :

-

Prepare a stock solution of the compound (e.g., 10 mM in DMSO).[29]

-

Add a small volume of the stock solution to a vial containing a known volume ratio of the pre-saturated n-octanol and buffer (e.g., 1:1). The final compound concentration should be low enough to avoid solubility issues in either phase.

-

Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium.[30]

-

-

Phase Separation :

-

Centrifuge the vial at a moderate speed to ensure a clean separation of the n-octanol and aqueous layers.

-

-

Quantification :

-

Carefully remove an aliquot from each phase.

-

Determine the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) phases using HPLC-UV or LC-MS.

-

-

Calculation :

-

The LogD₇.₄ is calculated using the formula: LogD₇.₄ = log₁₀ ( [C]oct / [C]aq )

-

Perform the experiment in triplicate.

-

Alternative Method: Reverse-Phase HPLC

For higher throughput, LogD can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[31] This method correlates the retention time of a compound on a hydrophobic stationary phase (like C18) with the LogD values of a set of known standards.[25][32]

Expected Data

Based on its structure, 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid is expected to have a moderate LogD₇.₄, likely in the optimal range of 1-3 for oral drug candidates. At pH 7.4, the carboxylic acid will be mostly ionized, reducing its lipophilicity compared to its neutral form (LogP).

| Parameter | Illustrative Value | Significance |

| LogP (calculated) | ~2.5 - 3.5 | Lipophilicity of the neutral molecule |

| LogD at pH 7.4 | ~1.5 - 2.5 | Physiologically relevant lipophilicity |

Table 3: Illustrative Lipophilicity Values.

Solid-State Properties: Melting Point and Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API) are crucial for manufacturing, stability, and dissolution performance. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to determine the melting point, heat of fusion, and to identify different crystalline forms, or polymorphs.[33][34] Polymorphs can have different solubilities and stabilities, making their characterization a regulatory requirement.[35][36]

Importance in Drug Development

-

Purity Assessment : The melting point and the shape of the melting peak can provide an indication of compound purity.[37]

-

Polymorph Screening : Identifying the most stable crystalline form is critical for ensuring consistent product performance and shelf-life.[35][36]

-

Manufacturing : The thermal properties of the API influence processes like drying, milling, and formulation.

Experimental Protocol: Analysis by DSC

Methodology:

-

Sample Preparation : Accurately weigh 2-5 mg of the solid compound into an aluminum DSC pan. Crimp the pan with a lid.[37]

-

Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program :

-

Data Analysis :

-

The resulting thermogram plots heat flow versus temperature.

-

The melting point (Tm) is determined as the onset or peak of the endothermic melting event.

-

The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

The presence of multiple melting peaks or exothermic recrystallization events can indicate polymorphism.[33]

-

Caption: High-level workflow for DSC analysis.

Synthesis and Conclusion

The physicochemical properties of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid are intrinsically linked and collectively determine its potential as a drug candidate. The workflow for characterization is a logical progression where the results of one experiment inform the next. For instance, the pKa value is essential for designing a relevant pH-solubility study, and both pKa and solubility are critical for interpreting LogD results.

This guide provides the foundational experimental framework for generating a comprehensive physicochemical data package. By systematically determining the pKa, pH-dependent solubility, lipophilicity, and solid-state properties, researchers can build a deep understanding of this molecule's behavior. This knowledge is paramount for making informed decisions during lead optimization, guiding formulation development, and ultimately increasing the probability of success in developing a safe and effective medicine.

References

- Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability?

- Pion. (2023, December 13). What is pKa and how is it used in drug development?

- BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.

- Santa Cruz Biotechnology, Inc. 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid.

- Chemical-Suppliers.com. 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid.

- Creative Bioarray.

- Biotuva Life Sciences. 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid.

- Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

- Ribeiro, A. C. F., & Santos, C. I. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1438-1456.

- Andrés, A., Rosés, M., Ràfols, C., Bosch, E., Segarra, V., & Huerta, J. M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181–191.

- Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248.

- Synapse. (2024, December 13). Bioavailability and solubility: Significance and symbolism.

- Industrial Pharmacist. (2024, November 10).

- MDPI. (n.d.).

- Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 38(4), 899–917.

- Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.

- protocols.io. (2024, September 23). LogP / LogD shake-flask method.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.

- BioDuro. ADME Solubility Assay.

- BOC Sciences. (2024, April 23). Lipophilicity of Drug.

- JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- Evotec. Thermodynamic Solubility Assay.

- El-Gezawi, S. M., El-Guindy, N. M., & El-Shafaay, M. S. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 743-751.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Jasińska, J., Fedejko-Kap, J., & Jeleń, M. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 6970.

- Wacław, W., & Paneth, P. (2021). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. Journal of Molecular Structure, 1240, 130571.

- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- Avdeef, A., & Tsinman, K. (2013). Development of Methods for the Determination of pKa Values. Syracuse University, 1-28.

- Shimadzu. (n.d.). No.T152: Analysis of Polymorphs by DSC.

- NETZSCH Analyzing & Testing. (2020, July 6). Studying Polymorphism by Means of DSC.

- AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. (2021).

- Al-Rawashdeh, N. A. M. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Journal of Thermal Analysis and Calorimetry, 138(3), 1837–1853.

- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250–257.

- de Oliveira, G. G., & Ferraz, H. G. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 45(1), 87-94.

- Liu, X., Tu, Y., & Zhang, H. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds.

- Wang, Z., Fu, C., Sun, H., & Hou, T. (2023). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP.

Sources

- 1. scbt.com [scbt.com]

- 2. 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid | CAS 352673-16-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid – Biotuva Life Sciences [biotuva.com]

- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. industrialpharmacist.com [industrialpharmacist.com]

- 8. What is pKa and how is it used in drug development? [pion-inc.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 15. Bioavailability and solubility: Significance and symbolism [wisdomlib.org]

- 16. ascendiacdmo.com [ascendiacdmo.com]

- 17. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles [mdpi.com]

- 18. enamine.net [enamine.net]

- 19. evotec.com [evotec.com]

- 20. In-vitro Thermodynamic Solubility [protocols.io]

- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The influence of lipophilicity in drug discovery and design | Semantic Scholar [semanticscholar.org]

- 27. encyclopedia.pub [encyclopedia.pub]

- 28. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. LogP / LogD shake-flask method [protocols.io]

- 30. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 31. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. shimadzu.com [shimadzu.com]

- 34. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 35. tainstruments.com [tainstruments.com]

- 36. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 37. scielo.br [scielo.br]

1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid CAS number 352673-16-6

An In-depth Technical Guide to 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS: 352673-16-6)

Introduction

1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, identified by CAS Number 352673-16-6, is a synthetically valuable heterocyclic compound. It belongs to the class of N-acyl piperidines, incorporating a 2-chlorobenzoyl moiety attached to the nitrogen of a piperidine-4-carboxylic acid scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug development. The piperidine ring is a privileged scaffold found in numerous pharmaceuticals, while the benzoyl group offers a site for diverse chemical modifications.[1][2] This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, designed for professionals engaged in chemical research and pharmaceutical development. The molecule is often utilized as a versatile building block in the synthesis of more complex molecules, including those targeted as protein degraders.[3]

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. Key identifiers and calculated properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 352673-16-6 | [4][5][6] |

| Molecular Formula | C₁₃H₁₄ClNO₃ | [4][5][6] |

| Molecular Weight | 267.71 g/mol | [3][5][6] |

| IUPAC Name | 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid | [4] |

| Synonyms | 1-(2-chlorobenzoyl)isonipecotic acid | [4] |

| SMILES | O=C(C1CCN(C(C2=CC=CC=C2Cl)=O)CC1)O | [4] |

Synthesis and Mechanistic Rationale

The synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid is most commonly achieved via the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The core of the synthesis involves the nitrogen atom of the piperidine ring acting as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The presence of a chlorine atom on the benzoyl ring has minimal electronic impact on the reaction mechanism itself but is a key structural feature of the final product. A non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is essential. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction.

Caption: Synthetic mechanism logical flow.

Causality in Experimental Design

-

Choice of Acylating Agent: 2-Chlorobenzoyl chloride is highly reactive, making it an efficient acylating agent that allows the reaction to proceed under mild conditions.[7]

-

Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. They effectively dissolve the reactants without participating in the reaction, unlike protic solvents (e.g., water, alcohols) which could compete as nucleophiles.[7]

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) by adding the acyl chloride dropwise. This is a critical step to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring controlled formation of the desired product.[7][8]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a robust, self-validating procedure for the synthesis and purification of the title compound.

Materials and Reagents

-

Piperidine-4-carboxylic acid

-

2-Chlorobenzoyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl) solution

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure

-

Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq). Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is crucial for controlling the initial exotherm.

-

Addition of Acyl Chloride: Add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5-10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Extraction:

-

Upon completion, carefully quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl solution (to remove excess TEA), water, and finally brine.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid.

Caption: Experimental synthesis and purification workflow.

Analytical Characterization

Structural confirmation of the synthesized compound is paramount. The following techniques are standard for characterizing 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorobenzoyl group (typically in the δ 7.2-7.8 ppm range), the protons on the piperidine ring (a complex series of multiplets in the δ 1.5-4.5 ppm range), and a broad singlet for the carboxylic acid proton (often >10 ppm, solvent dependent).

-

¹³C NMR: Key signals would include the carbonyl carbons of the amide and carboxylic acid (δ 165-180 ppm), aromatic carbons (δ 125-140 ppm), and aliphatic carbons of the piperidine ring (δ 25-55 ppm).[9]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 268.71 or [M-H]⁻ at m/z 266.71. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands. A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch from the tertiary amide (around 1630-1660 cm⁻¹) would be expected.

-

Applications in Research and Drug Discovery

While specific biological activities for this exact compound are not widely published, its structural components are prevalent in medicinal chemistry. The benzoylpiperidine scaffold is a privileged structure, known to interact with various biological targets, particularly G-protein coupled receptors.[2]

-

Scaffold for CNS Agents: The 4-benzoylpiperidine fragment is a key pharmacophore in ligands for serotoninergic and dopaminergic receptors, which are targets for treating neurological and psychiatric disorders.[2]

-

Intermediate for Complex Synthesis: As a bifunctional molecule (containing both a carboxylic acid and a stable amide), it serves as an excellent starting point for building more complex molecules. The carboxylic acid can be converted to esters, amides, or other functional groups, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.[1][10]

-

Inhibitor Development: Piperidine and piperazine carboxylic acid derivatives have been investigated for a range of biological activities, including anticholinesterase activity for potential Alzheimer's treatment and as inhibitors of enzymes like dihydrofolate reductase or fatty acid amide hydrolase.[11][12][13] Derivatives of this compound could be synthesized and screened for similar activities. For example, related 5-aroylpyrazine-2-carboxylic acid derivatives have shown activity against Mycobacterium tuberculosis.[14]

Conclusion

1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid is a well-defined chemical entity whose synthesis rests on fundamental principles of organic chemistry. The protocol outlined provides a reliable method for its preparation, and its structure can be unequivocally confirmed through standard analytical techniques. Its primary value lies in its role as a versatile intermediate, providing researchers and drug development professionals with a strategic building block for creating novel compounds with potential therapeutic applications, especially in the fields of CNS disorders and enzyme inhibition.

References

-

Gharpure, S. J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

-

Marton, J., et al. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

PrepChem.com (n.d.). Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. Available at: [Link]

-

Chemical-Suppliers (n.d.). 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid | CAS 352673-16-6. Chemical-Suppliers. Available at: [Link]

-

Capot Chemical (n.d.). 352673-16-6 | 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. Capot Chemical. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Oakwood Chemical (n.d.). 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, min 98%, 1 gram. Oakwood Chemical. Available at: [Link]

-

ChemSrc (n.d.). CAS#:352673-16-6 | 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid. ChemSrc. Available at: [Link]

-

UniCA IRIS (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link]

-

Organic Syntheses (n.d.). Benzoyl piperidine. Organic Syntheses. Available at: [Link]

-

Basile, L., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. Available at: [Link]

-

AbacipharmTech (n.d.). 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. AbacipharmTech. Available at: [Link]

-

Głowacka, I. E., et al. (2017). (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a][15][16]diazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies. MDPI. Available at: [Link]

-

ChemRxiv (n.d.). Monoacylation. ChemRxiv. Available at: [Link]

-

SpectraBase (n.d.). 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Farghaly, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry. Available at: [Link]

-

Berg, K., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

-

Kathyayini, N., et al. (2015). Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. Available at: [Link]

-

Szafrański, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available at: [Link]

- Google Patents (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

-

PubMed (2005). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

-

Jampilek, J., et al. (2005). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. PubMed. Available at: [Link]

-

Keith, J. M., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[7][15][16] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. PubMed. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid | CAS 352673-16-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 352673-16-6 | 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid - Capot Chemical [capotchem.com]

- 6. scbt.com [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. iris.unica.it [iris.unica.it]

- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Molecular-Structure-of-1-(2-Chlorobenzoyl)piperidine-4-carboxylic-acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, detailed structural elucidation through spectroscopic methods, and conformational analysis. Furthermore, it outlines a validated workflow for its synthesis and characterization, supported by established chemical principles. The significance of the piperidine scaffold in medicinal chemistry underscores the importance of understanding the structural nuances of its derivatives.[1][2][3][4] This guide serves as an in-depth resource, integrating theoretical knowledge with practical, field-proven insights to facilitate further research and application of this compound.

Introduction

The piperidine ring is a fundamental heterocyclic scaffold prevalent in a vast array of pharmaceuticals and biologically active alkaloids.[1][2] Its conformational flexibility and the ability to be functionalized at various positions make it a privileged structure in medicinal chemistry.[2] 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid is a derivative that incorporates three key structural motifs: a piperidine core, a carboxylic acid group, and a 2-chlorobenzoyl moiety. This combination of features makes it a valuable building block or intermediate in the synthesis of more complex molecules, particularly in the development of drugs targeting the central nervous system.[2] This guide will systematically deconstruct the molecular architecture of this compound, providing a foundational understanding for its use in research and drug discovery.

Chapter 1: Physicochemical Properties and Identifiers

A summary of the key chemical and physical properties of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid is presented below. These identifiers are crucial for the accurate documentation and tracking of the compound in a research setting.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid | - |

| Synonyms | 1-(2-chlorobenzoyl)isonipecotic acid | [5] |

| CAS Number | 352673-16-6 | [5][6][7][8][9][10] |

| Molecular Formula | C₁₃H₁₄ClNO₃ | [6][7][8][9] |

| Molecular Weight | 267.71 g/mol | [6][7][9] |

| Density | 1.347 g/cm³ | [8] |

| Boiling Point | 477.9 °C at 760 mmHg | [8] |

| Flash Point | 242.8 °C | [8] |

Chapter 2: Molecular Structure Elucidation

2D Chemical Structure and IUPAC Nomenclature

The molecule consists of a piperidine ring where the nitrogen atom is acylated with a 2-chlorobenzoyl group. A carboxylic acid group is attached at the 4-position of the piperidine ring.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocol

This protocol describes a general procedure for the synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid.

Materials:

-

Piperidine-4-carboxylic acid (Isonipecotic acid) [11][12]* 2-Chlorobenzoyl chloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Dichloromethane (DCM) or a similar organic solvent

-

Hydrochloric acid (HCl) for acidification

-

Water

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve piperidine-4-carboxylic acid in an aqueous solution of sodium hydroxide in a flask, and cool the mixture in an ice bath. The base deprotonates the carboxylic acid and neutralizes the HCl byproduct formed during the reaction.

-

Acylation: While stirring vigorously, slowly add a solution of 2-chlorobenzoyl chloride in an organic solvent like DCM to the cooled aqueous solution.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms. This step protonates the carboxylate to give the desired carboxylic acid.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid.

Characterization Workflow

To ensure the identity and purity of the synthesized compound, a systematic characterization workflow is essential.

Caption: A self-validating workflow for compound characterization.

Chapter 4: Potential Applications and Structure-Activity Relationship (SAR) Insights

Piperidine derivatives are a cornerstone in the development of a wide range of therapeutic agents. [3][13]The structural features of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid make it an interesting candidate for several applications:

-

Scaffold for Drug Discovery: It can serve as a versatile scaffold for building more complex molecules with potential biological activity. The carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.

-

Intermediate in Synthesis: This compound can be a key intermediate in the synthesis of pharmaceuticals, particularly those targeting CNS disorders, where the piperidine moiety is often found. [2]* Fragment-Based Drug Design: As a "protein degrader building block," it can be used in fragment-based approaches to drug discovery. [9] The 2-chloro substitution on the benzoyl ring can influence the molecule's electronic properties and its binding interactions with biological targets through halogen bonding. The conformational rigidity of the piperidine ring, combined with the specific orientation of the substituents, will be critical in determining its structure-activity relationship (SAR) in any biological context.

Conclusion

1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid is a molecule of significant interest in medicinal chemistry due to its combination of a piperidine core, a reactive carboxylic acid, and an electronically modified aromatic ring. This guide has provided a detailed overview of its molecular structure, elucidated through predictable spectroscopic characteristics, and has outlined a robust workflow for its synthesis and verification. A thorough understanding of these fundamental properties is paramount for any researcher or scientist aiming to utilize this compound as a building block for the next generation of therapeutic agents.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

-

Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). [Link]

-

Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Chemsrc. (n.d.). 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid. [Link]

-

AbacipharmTech. (n.d.). 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. [Link]

-

Chemical-Suppliers.com. (n.d.). 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid. [Link]

-

MolPort. (n.d.). Compound ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]piperidine-4-carboxylate. [Link]

-

UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

-

MDPI. (2017). (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a]d[1][7]iazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies. [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid. [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

-

ResearchGate. (2015). Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol. [Link]

-

National Institutes of Health. (2022). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

NIST WebBook. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. [Link]

-

ResearchGate. (2014). Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. [Link]

-

NIST WebBook. (n.d.). Piperidine. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid | CAS 352673-16-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. scbt.com [scbt.com]

- 7. 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid – Biotuva Life Sciences [biotuva.com]

- 8. CAS#:352673-16-6 | 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid | Chemsrc [chemsrc.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 11. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

Unraveling the Enigma: A Mechanistic Investigation of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid is a synthetic molecule featuring a piperidine core, a structural motif prevalent in numerous pharmacologically active compounds.[1] While the precise mechanism of action for this specific molecule is not extensively documented in publicly available literature, its constituent chemical features—a 2-chlorobenzoyl group and a piperidine-4-carboxylic acid scaffold—provide a solid foundation for formulating a scientifically rigorous, testable hypothesis. This guide synthesizes information from structurally related compounds to propose a plausible mechanism of action and furnishes a comprehensive suite of experimental protocols to systematically investigate and validate this hypothesis. Our core postulation is that 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid functions as a modulator of G-protein coupled receptors (GPCRs) or as an enzyme inhibitor. This document will serve as a roadmap for researchers to elucidate the compound's biological targets and cellular effects.

Introduction: Deconstructing the Molecule

The structure of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid presents two key pharmacophores:

-

The Piperidine-4-carboxylic Acid Core: This saturated heterocycle is a conformationally restricted analog of γ-aminobutyric acid (GABA). Notably, piperidine-4-carboxylic acid itself is a partial agonist of the GABA-A receptor.[2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting the central nervous system and other physiological systems.[1]

-

The 2-Chlorobenzoyl Moiety: The benzoyl group, particularly with halogen substitutions, is a common feature in ligands for various receptors and enzyme inhibitors. The chlorine atom at the ortho position can influence the molecule's electronic properties and steric conformation, potentially enhancing its binding affinity and selectivity for a specific biological target. The presence of a chlorine atom on a benzyl group has been shown to improve the activity of certain opioid receptor ligands.[3]

Given these structural alerts, two primary hypotheses for the mechanism of action emerge: modulation of a G-protein coupled receptor or inhibition of a key enzyme.

Proposed Mechanism of Action: A Dual Hypothesis

Hypothesis A: G-Protein Coupled Receptor (GPCR) Modulation

The structural similarity of the piperidine-4-carboxylic acid core to GABA suggests that the compound may interact with a GPCR, potentially a novel GABA receptor subtype or another receptor that recognizes a similar chemical motif. The 2-chlorobenzoyl group could serve as a key binding element, occupying a hydrophobic pocket within the receptor.

Hypothesis B: Enzyme Inhibition

The benzoylpiperidine scaffold is present in a number of enzyme inhibitors. For example, derivatives of 1-benzylpiperidine have shown potent acetylcholinesterase inhibitory activity.[4] The 2-chlorobenzoyl group could facilitate binding to the active or an allosteric site of an enzyme, leading to a reduction in its catalytic activity.

Experimental Validation: A Phased Approach

A systematic, multi-tiered experimental approach is required to test these hypotheses.

Phase 1: Target Identification and Initial Characterization

To narrow down the potential targets, the compound should be screened against a broad panel of receptors and enzymes. Commercial services offer comprehensive screening panels that can provide initial hits.

Phase 2: In-depth Validation of "Hits"

Based on the results of the initial screening, the following detailed assays should be performed to validate and characterize the interaction with the identified target(s).

If the initial screen suggests GPCR activity, a suite of assays is necessary to determine the nature of the interaction.

Table 1: Experimental Protocols for GPCR Target Validation

| Assay Type | Objective | Principle |

| Radioligand Binding Assay | To determine the binding affinity (Ki) of the compound for the target receptor. | A radiolabeled ligand with known affinity for the receptor is competed with increasing concentrations of the test compound. |

| cAMP Assay | To determine if the compound acts as an agonist or antagonist at Gs or Gi-coupled receptors. | Measures the change in intracellular cyclic adenosine monophosphate (cAMP) levels upon receptor activation or inhibition. |

| Calcium Flux Assay | To determine if the compound acts as an agonist or antagonist at Gq-coupled receptors. | Measures the change in intracellular calcium concentration upon receptor activation. |

| β-Arrestin Recruitment Assay | To assess ligand bias and receptor desensitization. | Measures the recruitment of β-arrestin to the activated receptor. |

-

Membrane Preparation: Prepare cell membranes expressing the target GPCR.

-

Assay Buffer: Prepare a suitable binding buffer.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand using a cell harvester and filter mats.

-

Detection: Quantify the radioactivity on the filter mats using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be used to calculate the Ki.

If the initial screen suggests enzyme inhibition, the following assays are critical.

Table 2: Experimental Protocols for Enzyme Inhibition Validation

| Assay Type | Objective | Principle |

| IC50 Determination | To determine the concentration of the compound that inhibits 50% of the enzyme's activity. | The enzyme activity is measured in the presence of a range of inhibitor concentrations. |

| Enzyme Kinetics | To determine the mode of inhibition (e.g., competitive, non-competitive). | Enzyme activity is measured at various substrate and inhibitor concentrations. |

| Mechanism-Based Inhibition Assay | To determine if the compound is a time-dependent or irreversible inhibitor. | The enzyme is pre-incubated with the inhibitor for varying times before the addition of the substrate. |

-

Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and the test compound in a suitable buffer.

-

Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the test compound. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.[5]

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Detection: Measure the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.[5]

Phase 3: Cellular and In Vivo Characterization

Once the molecular target and mechanism of action are confirmed, the compound's effects should be studied in a more complex biological context.

Cell-based assays are crucial for understanding how the compound affects intracellular signaling cascades in a physiological context.[6][7]

Table 3: Cell-Based Signaling Pathway Analysis Techniques

| Assay Type | Objective | Principle |

| Western Blotting | To measure changes in the expression and phosphorylation status of key signaling proteins. | Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. |

| Reporter Gene Assays | To measure the activation or inhibition of a specific signaling pathway. | Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a response element for a specific transcription factor.[8] |

| High-Content Imaging | To visualize and quantify cellular changes in response to the compound. | Automated microscopy and image analysis are used to measure multiple cellular parameters simultaneously. |

Animal models are essential for evaluating the compound's efficacy, pharmacokinetics, and potential toxicity. The choice of model will depend on the identified molecular target and the therapeutic area of interest.

Conclusion

While the precise mechanism of action of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid remains to be definitively elucidated, its chemical structure strongly suggests potential activity as a GPCR modulator or an enzyme inhibitor. The systematic, multi-phased experimental approach outlined in this guide provides a robust framework for researchers to thoroughly investigate these hypotheses. By employing a combination of in vitro biochemical assays, cell-based signaling studies, and in vivo pharmacological models, the scientific community can unravel the therapeutic potential of this and other novel chemical entities.

References

-

Recent progress in assays for GPCR drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 7, 2026, from [Link]

-

Signaling Pathway Analysis. (n.d.). Creative Diagnostics. Retrieved January 7, 2026, from [Link]

-

Isonipecotic acid. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 7, 2026, from [Link]

-

Cell Signaling Pathway Screening & Profiling. (n.d.). BPS Bioscience. Retrieved January 7, 2026, from [Link]

-

Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]

- 7. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - UK [thermofisher.com]

- 8. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Derivatives of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

This guide provides an in-depth exploration of the 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid scaffold, a cornerstone structure in medicinal chemistry. We will dissect its synthesis, explore the structure-activity relationships (SAR) of its key derivatives, and illuminate their diverse pharmacological applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical motif.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous feature in pharmaceuticals, recognized as one of the most important heterocyclic scaffolds in drug design.[1][2][3] Its prevalence stems from its saturated, six-membered structure which can adopt a stable chair conformation, allowing for precise three-dimensional orientation of substituents to interact with biological targets.[4][5] When combined with a benzoyl group, the resulting benzoylpiperidine scaffold becomes a "privileged structure," capable of binding to a wide range of biological targets and forming the basis for numerous therapeutic agents.[6]

The subject of this guide, 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 352673-16-6), is a particularly valuable building block.[7] It incorporates three key features for derivatization:

-

The Piperidine Nitrogen: Can be modified through N-alkylation or other reactions.

-

The Benzoyl Ring: The 2-chloro substituent influences electronic properties and provides a vector for further modification.

-

The Carboxylic Acid: A highly versatile handle for forming amides, esters, and other functional groups, enabling the exploration of vast chemical space.

This inherent versatility makes the scaffold a powerful starting point for developing novel therapeutics across multiple disease areas, including infectious diseases, neurological disorders, and oncology.[1][6][8]

Core Synthetic Strategies and Derivatization

The synthesis and derivatization of the 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid core rely on robust and well-established organic chemistry principles. The primary pathways involve creating the central amide bond and subsequently modifying the carboxylic acid terminus.

Synthesis of the Core Scaffold

The foundational amide bond is typically formed via N-acylation. Early methods utilized Schotten-Baumann conditions, reacting a suitable piperidine precursor with 2-chlorobenzoyl chloride.[9] This straightforward approach remains a staple for generating the core structure.

Primary Derivatization Pathway: Amide Coupling

The most common and fruitful strategy for generating diverse libraries from this scaffold is the modification of the C4-carboxylic acid group. Amide coupling reactions are paramount, allowing for the connection of a vast array of primary and secondary amines to the core structure.

A standard modern protocol involves the use of peptide coupling reagents. This method offers high yields and broad substrate scope, making it ideal for medicinal chemistry campaigns.

Caption: Key points of diversification on the core scaffold.

Modification at the Carboxylic Acid (Position C)

This is the most extensively studied modification point. Converting the carboxylic acid to a carboxamide is a gateway to a multitude of potent compounds.

-

Antimycobacterial Agents: Coupling the core acid with 6-methoxy-1,5-naphthyridine-4-amine led to a new class of DNA gyrase inhibitors. [10]In this series, the amide bond is critical for activity, while sulfonamide bioisosteres were found to be inactive, highlighting the specific hydrogen bonding requirements of the target. [10]

Modification of the Benzoyl Ring (Position A)

Substitutions on the aromatic ring can fine-tune electronic properties and steric interactions within the target's binding pocket.

-

Impact on Potency: In a series of antimycobacterial compounds derived from a related piperidine-4-carboxamide scaffold, exchanging a chlorine atom on an adjacent phenyl ring for other monofluorinated, methoxy, or trifluoromethoxy analogues led to decreased activity. [10]However, placing a trifluoromethyl group at the 4-position of the phenyl moiety resulted in a nearly 10-fold increase in activity, demonstrating the profound impact of strategically placed electron-withdrawing groups. [10]

Modification of the Piperidine Ring (Position B)

Introducing substituents directly onto the piperidine ring can enforce specific conformations and introduce chirality, which can significantly enhance potency and selectivity. [4][5]

-

Chiral Intermediates: The synthesis of chiral 2-substituted piperidine-4-carboxylic acids provides versatile intermediates for creating enantiomerically pure drugs. [11]This stereochemical control is crucial, as different enantiomers can have vastly different biological activities and safety profiles. [4]

Summary of Structure-Activity Relationships

| Compound Series | Modification Point | Key Finding | Pharmacological Target | Reference |

| Piperidine-4-carboxamides | Carboxamide (C) & Phenyl Ring (A) | A trifluoromethyl group at the 4-position of a terminal phenyl moiety increased activity nearly 10-fold. | M. abscessus DNA Gyrase | [10] |

| 1-benzyl-piperidines | Piperidine N (Amide) | Introduction of a phenyl group on the amide nitrogen enhanced activity significantly. | Acetylcholinesterase (AChE) | [12] |

| 1-benzyl-piperidines | Piperidine N (Amide) | Substitution with a bulky moiety (e.g., benzylsulfonyl benzoyl) at the para position of the benzamide dramatically increased potency. | Acetylcholinesterase (AChE) | [13] |

| Chromone Carboxamides | Carboxamide (C) | Secondary amides derived from 4-amino-1-benzylpiperidines were more potent than tertiary amides from phenylpiperazines. | Soluble Epoxide Hydrolase (sEH) | [14] |

Pharmacological Applications and Mechanisms of Action

Derivatives of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid have demonstrated activity against a wide array of biological targets, underscoring the scaffold's privileged nature.

Antimicrobial Agents

A significant application lies in the development of novel antibiotics. Certain piperidine-4-carboxamides function as Novel Bacterial Topoisomerase Inhibitors (NBTIs), poisoning DNA gyrase—an essential enzyme for bacterial DNA replication. [10]This mechanism is distinct from that of fluoroquinolones, offering a potential solution to growing antibiotic resistance.

Caption: Mechanism of action for NBTI piperidine derivatives.

Enzyme Inhibitors for Neurological Disorders

The benzoylpiperidine scaffold is a key feature in many acetylcholinesterase (AChE) inhibitors developed for the symptomatic treatment of Alzheimer's disease. [6]By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain. [13]Derivatives such as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine have shown exceptionally high potency, with IC50 values in the nanomolar range and high selectivity over butyrylcholinesterase (BuChE). [13]

Other Therapeutic Areas

The scaffold's versatility extends to numerous other targets:

-

Antidiabetic Agents: Piperidine derivatives have shown promise as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing type 2 diabetes. [15]* Anticancer Agents: The piperidine ring is a core component of compounds designed to inhibit kinases like ALK and ROS1, which are implicated in certain cancers. [1][3]* Soluble Epoxide Hydrolase (sEH) Inhibitors: Derivatives have been synthesized that potently inhibit sEH, a target for treating inflammation and hypertension. [14]

Experimental Protocols

To ensure scientific integrity and reproducibility, a detailed, self-validating protocol for a key synthetic transformation is provided below.

Protocol: Synthesis of N-Aryl/Alkyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide via Amide Coupling

This protocol describes a general procedure for coupling the core carboxylic acid with a representative amine using EDC.HCl as the coupling agent.

Materials and Reagents:

-

1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.

-

Activator Addition: Add EDC.HCl (1.2 eq) and DMAP (0.2 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure target amide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and HRMS.

Caption: Step-by-step experimental workflow for amide coupling.

Conclusion and Future Directions

The 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid scaffold has firmly established itself as a privileged core in modern drug discovery. [6]Its synthetic tractability and the ability to precisely orient functional groups in three-dimensional space make it an invaluable starting point for generating libraries of bioactive molecules. The diverse range of targets modulated by its derivatives, from bacterial enzymes to human receptors, highlights the vast therapeutic potential that remains to be tapped. [1][6] Future research will undoubtedly focus on several key areas:

-

Enhanced Selectivity: Further optimization of existing derivatives to improve selectivity for specific enzyme isoforms or receptor subtypes, thereby reducing off-target effects.

-

Novel Targets: Application of this scaffold in high-throughput screening campaigns against new and emerging biological targets.

-